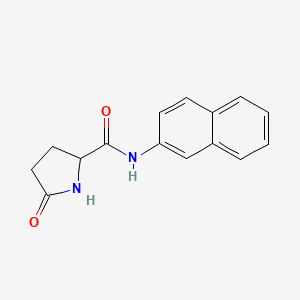

Pyrrolidonyl-beta-naphthylamide

描述

Pyrrolidonyl-beta-naphthylamide is a chemical compound with the systematic IUPAC name (2S)-N-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide . It is commonly used in microbiology to detect the presence of pyrrolidonyl peptidase, an enzyme produced by certain bacteria . When bacteria with pyrrolidonyl peptidase are present, this compound is hydrolyzed to produce pyroglutamic acid and 2-naphthylamine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidonyl-beta-naphthylamide typically involves the reaction of naphthylamine with a pyrrolidone derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:

Starting Materials: Naphthylamine and a pyrrolidone derivative.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and reliability.

化学反应分析

Types of Reactions

Pyrrolidonyl-beta-naphthylamide undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Pyrrolidonyl peptidase enzyme, water, and appropriate buffers.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Hydrolysis: Pyroglutamic acid and 2-naphthylamine.

Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Microbiological Applications

Detection of Bacterial Enzymes

PYR is primarily used to detect the presence of the enzyme pyrrolidonyl peptidase, which is produced by certain bacteria, including Streptococcus pyogenes and Enterococcus species. The hydrolysis of PYR by these bacteria results in the formation of pyroglutamic acid and 2-naphthylamine, which can be detected through colorimetric changes when treated with specific reagents such as p-dimethylaminocinnamaldehyde, leading to a pink coloration .

Case Study: Identification of Streptococci

A study evaluated the effectiveness of the PYR test in identifying group A beta-hemolytic streptococci and group D enterococci. The results indicated that all tested strains from these groups were PYR positive, while other beta-hemolytic streptococci were negative. This specificity allows for rapid presumptive identification in clinical settings .

Biochemical Assays

Enzyme Activity Studies

In biochemistry, PYR is employed in enzyme assays to study the activity of pyrrolidonyl peptidase and related enzymes. This application is crucial for understanding metabolic pathways involving amino acids and peptide metabolism. The ability to quantify enzyme activity using PYR as a substrate facilitates research into various biochemical processes .

Clinical Diagnostics

Diagnostic Testing for Infections

The PYR test has been integrated into clinical diagnostic protocols for identifying bacterial infections. Its rapid results make it particularly valuable in distinguishing pathogenic strains from non-pathogenic ones. For instance, it is routinely used to differentiate S. pyogenes from other streptococci, significantly aiding in the diagnosis of streptococcal infections such as pharyngitis and skin infections .

Comparison Table: PYR Test Efficacy

| Bacterial Species | PYR Test Result | Clinical Relevance |

|---|---|---|

| Streptococcus pyogenes | Positive | Identifies group A streptococci |

| Enterococcus spp. | Positive | Identifies group D enterococci |

| Staphylococcus aureus | Negative | Differentiates from enterococci |

| Streptococcus pneumoniae | Negative | Excludes pathogenic strains |

Pharmaceutical Research

Drug Development and Screening

Research into the pharmacological properties of compounds similar to PYR has suggested potential applications in drug development, particularly concerning inhibitors or modulators of pyrrolidonyl peptidase activity. This area remains an active field of investigation, with ongoing studies exploring how modifications to the PYR structure may enhance its efficacy or specificity against target enzymes .

Industrial Applications

Quality Control in Enzyme Preparations

In industrial microbiology, PYR is utilized in quality control processes to ensure the purity and activity of enzyme preparations used in various applications, including food processing and pharmaceuticals. Its specificity for certain bacterial enzymes allows for reliable assessments of enzyme function and contamination detection.

作用机制

The mechanism of action of pyrrolidonyl-beta-naphthylamide involves its hydrolysis by the enzyme pyrrolidonyl peptidase. The enzyme cleaves the amide bond in this compound, resulting in the formation of pyroglutamic acid and 2-naphthylamine . The hydrolysis reaction can be detected by adding p-dimethylaminocinnamaldehyde, which reacts with 2-naphthylamine to produce a pink color . This color change is used as an indicator of the presence of pyrrolidonyl peptidase.

相似化合物的比较

Pyrrolidonyl-beta-naphthylamide is unique in its ability to serve as a substrate for pyrrolidonyl peptidase. Similar compounds include:

L-Pyrrolidonyl-alpha-naphthylamide: Another substrate for pyrrolidonyl peptidase, but with different structural properties.

Naphthylamide Derivatives: Various derivatives of naphthylamide that may have similar enzymatic activity but differ in their chemical structure and reactivity.

Pyrrolidone Derivatives: Compounds containing the pyrrolidone ring, which may have different applications and reactivity profiles.

This compound stands out due to its specific use in detecting pyrrolidonyl peptidase and its well-established role in microbiological and biochemical assays.

生物活性

Pyrrolidonyl-beta-naphthylamide (PYR) is a synthetic compound primarily utilized in microbiology for the detection of pyrrolidonyl peptidase activity in various bacterial species. Its biological activity is significant in clinical diagnostics, particularly for differentiating certain groups of bacteria, such as streptococci and enterococci. This article reviews the biological activity of PYR, including its mechanisms, applications in microbiology, and relevant case studies.

This compound serves as a substrate for the enzyme pyrrolidonyl peptidase. When bacteria capable of hydrolyzing PYR are present, the substrate is cleaved into pyroglutamic acid and 2-naphthylamine. The latter compound can be detected colorimetrically by adding a reagent such as p-dimethylaminocinnamaldehyde, which produces a red color indicating a positive reaction .

Applications in Microbiology

The primary application of PYR is in the identification of specific bacterial species based on their enzymatic activity. The PYR test is particularly useful for:

- Differentiating Group A Streptococcus : The test distinguishes Streptococcus pyogenes (PYR positive) from other streptococci .

- Identifying Enterococci : Enterococcus faecalis and Enterococcus faecium are also PYR positive, aiding in their identification from other non-pathogenic streptococci .

Data Table: Summary of Bacterial Responses to PYR Test

| Bacterial Species | PYR Test Result | Notes |

|---|---|---|

| Streptococcus pyogenes | Positive | Key pathogen in pharyngitis |

| Enterococcus faecalis | Positive | Common nosocomial pathogen |

| Salmonella spp. | Negative | Distinguishes from Citrobacter spp. |

| Escherichia coli | Negative | Non-reactive; aids in differentiation |

| Citrobacter spp. | Positive | 100% positive response |

Study 1: Efficacy of the PYR Test

A study evaluated the efficacy of the PYR test among 800 bacterial strains from the Enterobacteriaceae and Vibrionaceae families. The results demonstrated that the PYR test effectively differentiated Citrobacter spp. (100% positive) from Salmonella spp. (0.4% positive), highlighting its utility in clinical diagnostics .

Study 2: Clinical Isolates from Blood Cultures

In another investigation involving viridans group streptococci (VGS) isolated from blood cultures, researchers utilized the PYR test alongside other tests such as CAMP and bile-esculin tests. The study found that the presence of erythromycin resistance was notably high among specific VGS isolates, emphasizing the importance of rapid identification methods like the PYR test in guiding treatment decisions .

属性

IUPAC Name |

N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPQNMASTUAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336799 | |

| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22155-91-5, 1219381-92-6 | |

| Record name | Pyrrolidonyl-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022155915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Naphthalenyl-5-oxo-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-2-naphthyl-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。